
N-(1-cyclopropylethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)cyclohexanecarboxamide, also known as CPP-115, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and is a potent inhibitor of the enzyme GABA transaminase. This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of neuronal activity.
Mechanism of Action
N-(1-cyclopropylethyl)cyclohexanecarboxamide works by inhibiting GABA transaminase, which leads to an accumulation of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces neuronal activity and helps to regulate brain function. By increasing GABA levels, N-(1-cyclopropylethyl)cyclohexanecarboxamide may have a calming effect on the brain and reduce the occurrence of seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyclopropylethyl)cyclohexanecarboxamide can increase GABA levels in the brain by up to 300%. This increase in GABA activity may lead to a reduction in neuronal excitability and an overall calming effect on the brain. N-(1-cyclopropylethyl)cyclohexanecarboxamide has also been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropylethyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. However, N-(1-cyclopropylethyl)cyclohexanecarboxamide is not suitable for use in human clinical trials due to its potential for toxicity and lack of selectivity for GABA transaminase.
Future Directions
There are several potential future directions for research on N-(1-cyclopropylethyl)cyclohexanecarboxamide. One area of interest is the development of more selective inhibitors of GABA transaminase that can be used in human clinical trials. Another area of interest is the investigation of N-(1-cyclopropylethyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyclopropylethyl)cyclohexanecarboxamide on brain function and behavior.
Synthesis Methods
The synthesis of N-(1-cyclopropylethyl)cyclohexanecarboxamide involves the reaction of vigabatrin with cyclopropylamine in the presence of a catalyst. This reaction results in the formation of N-(1-cyclopropylethyl)cyclohexanecarboxamide, which is then purified using chromatography techniques.
Scientific Research Applications
N-(1-cyclopropylethyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(1-cyclopropylethyl)cyclohexanecarboxamide can increase GABA levels in the brain, which may have beneficial effects in conditions such as epilepsy, anxiety, and addiction.
properties
IUPAC Name |
N-(1-cyclopropylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(10-7-8-10)13-12(14)11-5-3-2-4-6-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLITZKNASMRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

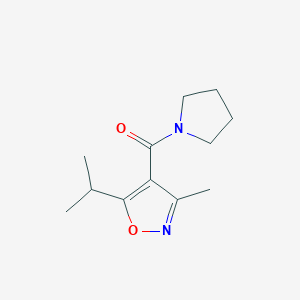
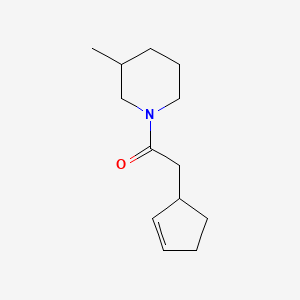
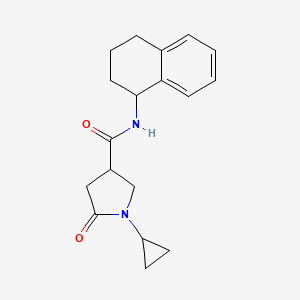
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
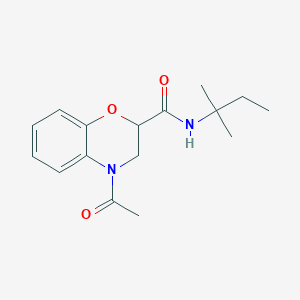
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)
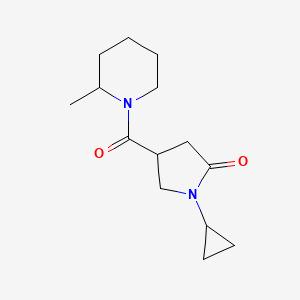

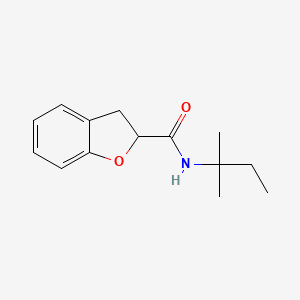
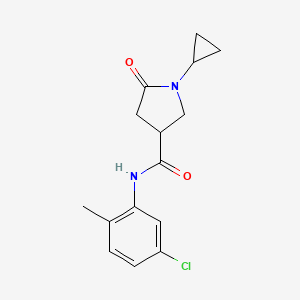


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)